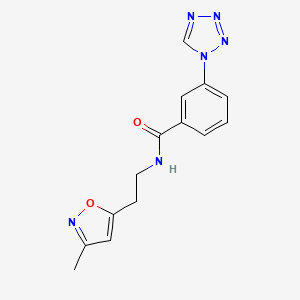

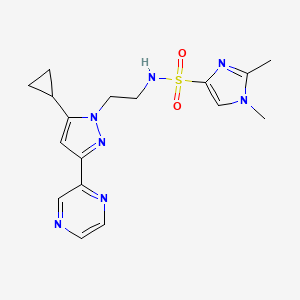

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide, commonly known as MTEB, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTEB belongs to the class of tetrazole-based compounds, which are known for their diverse biological activities.

科学的研究の応用

Electrophysiological Activity

Research on similar N-substituted benzamide derivatives has shown potential in cardiac electrophysiological activity, indicating the possibility for the development of new selective class III agents for arrhythmia treatment. Compounds in this class have shown potency comparable to existing treatments undergoing clinical trials, suggesting that modifications to the N-substituted benzamide structure, similar to N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide, could yield promising new therapeutic agents (Morgan et al., 1990).

Supramolecular Gelators

Derivatives of benzamide, particularly with modifications on the isoxazole ring, have been synthesized and investigated for their gelation behavior. These studies aim to understand the role of methyl functionality and non-covalent interactions, such as π-π interactions and hydrogen bonding, on the material's properties. This insight is crucial for designing new materials with specific physical characteristics for applications in drug delivery and material science (Yadav & Ballabh, 2020).

Photodynamic Therapy

Imidazole-modified porphyrins, related to the compound , have shown pH-responsive behavior for producing singlet oxygen, a critical factor in photodynamic therapy for cancer treatment. This responsiveness to pH changes enhances the effectiveness of photodynamic therapy by increasing the production of singlet oxygen in acidic tumor environments, thus improving the selectivity and efficacy of cancer treatment (Zhu et al., 2011).

Antiviral Activity

The synthesis of benzamide-based derivatives has led to the discovery of compounds with significant antiviral activities against influenza viruses, including H5N1. This research opens the door for developing new antiviral agents that could be crucial in managing influenza outbreaks and pandemics. The ability of these compounds to inhibit viral replication highlights the potential of N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide derivatives in contributing to antiviral drug development (Hebishy et al., 2020).

Anticancer Activity

The design and synthesis of benzamide derivatives have been targeted for their anticancer activity, indicating the broad therapeutic potential of these compounds. Evaluations against several cancer cell lines have shown promising results, suggesting that further exploration and modification of the N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide structure could yield effective treatments for various cancers (Ravinaik et al., 2021).

特性

IUPAC Name |

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c1-10-7-13(22-17-10)5-6-15-14(21)11-3-2-4-12(8-11)20-9-16-18-19-20/h2-4,7-9H,5-6H2,1H3,(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDFORTVWAMMQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2-methylpropanoic Acid](/img/structure/B2982156.png)

![5-acetyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2982157.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2982159.png)

![2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2982160.png)

![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2982164.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2982167.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2982169.png)

![Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide](/img/structure/B2982170.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2982176.png)